molecular formula C13H15N3O4S B8420189 tosyl-L-histidine

tosyl-L-histidine

Cat. No.: B8420189
M. Wt: 309.34 g/mol
InChI Key: VZPHXKVSMQQSEI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosyl-L-histidine is a protected derivative of the essential amino acid L-histidine, where the imidazole side chain is safeguarded by a tosyl (p-toluenesulfonyl) group. This modification is critical in peptide synthesis, as it prevents unwanted side reactions during the coupling of other amino acids, ensuring high purity and correct sequence formation in target peptides. The tosyl group is a standard protecting group in organic chemistry that provides stability to the reactive imidazole nitrogen, making this compound a valuable building block for constructing complex biomolecules. A closely related compound, Boc-L-Histidine(Tosyl), with the CAS number 35899-43-5, has a molecular formula of C18H23N3O6S and a molecular weight of 409.46 g/mol . In research applications, tosyl-protected histidine plays a fundamental role in the study of enzyme mechanisms and protein function. The imidazole ring of histidine is often a key component in the active sites of enzymes, such as in serine protease inhibition studies where reagents like Tosyl-L-lysine chloromethyl ketone (TLCK) are used . Furthermore, histidine and its synthetic analogs are of significant interest in membrane transporter research, particularly concerning the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery across biological barriers like the blood-brain barrier . As a precursor to histamine, L-histidine's metabolism is a subject of extensive investigation in immunology and inflammation studies . This product is intended for research use only and is not approved for use in humans or as a diagnostic or therapeutic agent.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H15N3O4S/c1-9-2-4-11(5-3-9)21(19,20)16-12(13(17)18)6-10-7-14-8-15-10/h2-5,7-8,12,16H,6H2,1H3,(H,14,15)(H,17,18)/t12-/m0/s1

InChI Key

VZPHXKVSMQQSEI-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Tosyl-L-Histidine vs. Boc-His(Bom)

Boc-His(Bom) (Nα-t-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine, C₁₉H₂₅N₃O₅, MW 375.42 g/mol) is another protected histidine derivative. Unlike this compound, the Bom group (benzyloxymethyl) protects the imidazole nitrogen.

Parameter This compound Boc-His(Bom)
Protecting Group Tosyl (p-toluenesulfonyl) Bom (benzyloxymethyl)
Molecular Weight 409.45 g/mol 375.42 g/mol
Stability Stable under acidic conditions Sensitive to hydrogenolysis
Applications Peptide synthesis, enzyme inhibitors Solid-phase peptide synthesis
Deprotection Requires strong acids (e.g., HF) Removed via hydrogenolysis

The tosyl group offers superior stability in acidic environments compared to Bom, making it preferable for multi-step syntheses. However, Bom is easier to remove under milder conditions .

This compound vs. 2-Amino-L-Histidine

2-Amino-L-histidine is a histidine analog where a hydrogen atom on the imidazole ring is replaced by an amino group (-NH₂). This modification alters its biochemical interactions:

Parameter This compound 2-Amino-L-Histidine
Functional Group Tosyl-protected imidazole Free amino group at C-2
Stability High (resists oxidation) Moderate (stable to acid/alkali)
Enzymatic Recognition Not recognized by proteases Hydrolyzed by trypsin (mimics arginine)
Applications Synthetic intermediate Biochemical studies (enzyme substrates)

While this compound is inert in biological systems, 2-amino-L-histidine’s structural similarity to arginine enables unique enzymatic interactions, making it valuable for studying protease specificity .

This compound vs. Nα-Boc-Nω-Tosyl-L-Arginine

Nα-Boc-Nω-tosyl-L-arginine (C₁₈H₂₈N₄O₆S, MW 428.50 g/mol) is a sulfonamide-protected arginine derivative. Both compounds share the tosyl group but differ in amino acid backbone and protection sites:

Parameter This compound Nα-Boc-Nω-Tosyl-L-Arginine
Amino Acid Histidine Arginine
Protection Site Imidazole (Nτ) Guanidine (Nω)
Molecular Weight 409.45 g/mol 428.50 g/mol
Applications Enzyme inhibitor synthesis Antifungal agents, DNA-binding studies

The tosyl group in arginine derivatives stabilizes the guanidine moiety, whereas in histidine, it blocks imidazole reactivity. Both are critical for synthesizing bioactive peptides but target different functional groups .

This compound vs. N-Acetylhistidine

N-Acetylhistidine (acetyl-protected histidine) is another modified amino acid. Unlike this compound, the acetyl group is smaller and less stabilizing:

Parameter This compound N-Acetylhistidine
Protecting Group Tosyl Acetyl
Stability High (robust to harsh conditions) Moderate (sensitive to base)
Deprotection Requires strong acids Mild hydrolysis
Use Cases Long peptide chains Short-term protection

The tosyl group’s bulkiness provides steric hindrance, reducing side reactions in complex syntheses compared to acetyl .

Q & A

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of tosyl-L-histidine in synthetic workflows?

  • Methodological Answer : this compound purity and structure should be validated using a combination of reverse-phase HPLC (e.g., ≥97.0% purity criteria, as in ) and NMR spectroscopy (e.g., ¹H/¹³C NMR for imidazole ring and tosyl group confirmation). For quantification, mass spectrometry (LC-MS) can resolve ambiguities in molecular weight. Stability under storage conditions (e.g., 0–6°C, per ) should be monitored via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) followed by HPLC analysis .

Q. How should this compound be handled to prevent decomposition during peptide synthesis?

  • Methodological Answer :
  • Storage : Store in airtight, light-protected containers at 0–6°C to minimize hydrolysis of the tosyl group ().
  • Handling : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (N₂/Ar) during coupling reactions to avoid side reactions. Pre-activate the compound with coupling agents (e.g., HOBt/DIC) before introducing it to resin-bound peptides ().
  • Decomposition Check : Monitor reactions via TLC or HPLC for unexpected byproducts, such as free histidine or tosyl acid .

Q. What are the critical parameters for integrating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Coupling Efficiency : Optimize molar excess (typically 2–4 equivalents) and reaction time (1–3 hours) based on resin loading (e.g., 0.30 mmol/g, as in ).
  • Deprotection : Use 2% hydrazine in DMF for tosyl group removal without cleaving the peptide-resin bond. Validate completeness via Kaiser test or chloranil test .
  • Side-Reaction Mitigation : Avoid prolonged exposure to basic conditions, which may deprotect the tosyl group prematurely .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying SPPS conditions?

  • Methodological Answer : Discrepancies often arise from differences in resin type (e.g., Wang vs. Rink resin) or activation protocols . To address this:
  • Perform comparative kinetic studies using identical resins but varying activation reagents (e.g., HATU vs. PyBOP).
  • Use real-time monitoring (e.g., in-situ FTIR) to track coupling efficiency and side-product formation.
  • Cross-validate findings with MALDI-TOF MS to confirm peptide chain elongation accuracy ().
  • Reference orthogonal protection strategies (e.g., Boc vs. Fmoc for other residues) to isolate tosyl-specific reactivity .

Q. What strategies optimize the regioselective tosylation of L-histidine for high-yield synthesis?

  • Methodological Answer :
  • Reagent Selection : Use tosyl chloride in aqueous NaOH (pH 8–9) at 0–5°C to favor Nτ-tosylation over Nπ ().
  • Purification : Employ ion-exchange chromatography to separate mono-tosylated products from di-tosylated byproducts.
  • Yield Enhancement : Add DMAP as a catalyst to improve reaction kinetics. Validate regiochemistry via 2D NMR (e.g., NOESY for spatial proximity of tosyl protons to imidazole ring) .

Q. How does this compound’s stability profile impact its use in long-term peptide storage or enzymatic studies?

  • Methodological Answer :
  • Stability Testing : Conduct forced degradation studies under oxidative (H₂O₂), acidic (HCl), and thermal conditions to identify vulnerable sites (e.g., tosyl group hydrolysis).
  • Enzymatic Compatibility : Pre-screen proteases (e.g., trypsin) for non-specific cleavage using LC-MS/MS peptide mapping .
  • Long-Term Storage : Lyophilize peptides containing this compound and store at −20°C under argon. Re-test purity every 6 months via HPLC ().

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in organic solvents?

  • Methodological Answer : Variations in solubility data often stem from batch-specific crystallinity or residual moisture . To standardize:
  • Characterize solubility via dynamic light scattering (DLS) in dry DMF, DCM, or THF.
  • Pre-dry the compound under vacuum (40°C, 24 hours) before testing.
  • Compare results with thermogravimetric analysis (TGA) to correlate solubility with moisture content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.